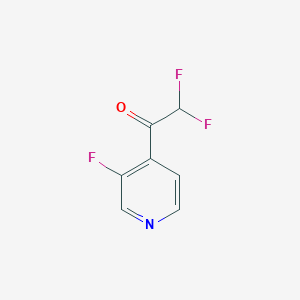

2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one

Description

Properties

Molecular Formula |

C7H4F3NO |

|---|---|

Molecular Weight |

175.11 g/mol |

IUPAC Name |

2,2-difluoro-1-(3-fluoropyridin-4-yl)ethanone |

InChI |

InChI=1S/C7H4F3NO/c8-5-3-11-2-1-4(5)6(12)7(9)10/h1-3,7H |

InChI Key |

YZEZIVWGTBJPAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1C(=O)C(F)F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway:

- Starting from 3-fluoropyridine-4-carboxaldehyde or related precursors, electrophilic difluoromethylating agents like ethyl 2,2-difluoro-2-(trimethylsilyl)acetate can be employed.

- The process involves nucleophilic attack at the pyridine ring, followed by hydrolysis and decarboxylation steps to yield the fluorinated ketone.

Key Conditions:

| Parameter | Details |

|---|---|

| Reagents | Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, pyridine derivatives |

| Solvent | Typically polar aprotic solvents such as acetonitrile or DMF |

| Temperature | Mild heating (~50-80°C) |

| Yield | Variable, often around 50-70% depending on substrate and conditions |

This method is supported by early studies on difluoromethylation of aromatic compounds, where the coupling of aryl iodides with difluoromethyl reagents was demonstrated to produce difluoromethylated arenes, which can be further oxidized or functionalized into the target ketone.

Electrophilic Fluorination of 1,3-Diketones

Another effective route involves the fluorination of 1,3-diketone derivatives, which are precursors to the target compound.

Methodology:

- The transformation of methylene groups in 1,3-diketones to difluoromethylene groups is achieved using electrophilic fluorinating agents such as Selectfluor.

- The process typically involves initial monofluorination, followed by a second fluorination under controlled conditions, often facilitated by the presence of water or base to promote enolization.

Reaction Conditions:

| Parameter | Details |

|---|---|

| Reagents | Selectfluor, 1,3-diketone substrates (e.g., pyridinyl-substituted diketones) |

| Solvent | Acetonitrile (MeCN) or other polar solvents |

| Temperature | Room temperature to mild heating (~50°C) |

| Reaction Time | Several days for complete difluorination |

| Yield | Up to 80% under optimized conditions |

Mechanism:

- The enol form of the diketone reacts with electrophilic fluorinating agents, leading to monofluorinated intermediates.

- Subsequent fluorination yields the difluorinated ketone, which can be selectively hydrolyzed or further functionalized to produce the target compound.

Reformatsky-Type Reactions with Difluoroketones

Recent advances include the use of indium-mediated Reformatsky reactions to synthesize difluorinated ketones from iododifluoroketones and aldehydes.

Procedure:

- Iododifluoroketones, such as iododifluoroacetophenone, are reacted with aldehydes in the presence of indium powder.

- The reaction proceeds efficiently in aqueous media at room temperature, producing the corresponding difluoro-α-hydroxyketones, which can be oxidized to the desired ketone.

Reaction Conditions:

| Parameter | Details |

|---|---|

| Reagents | Iododifluoroketone, aldehyde, indium powder |

| Solvent | Water or aqueous mixtures (e.g., water/THF) |

| Temperature | Room temperature to 50°C |

| Yield | Typically >90% in optimal conditions |

This method offers a practical route to fluorinated ketones, which can be further derivatized into the target compound.

Direct Fluorination of Precursors

Direct fluorination strategies involve the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms onto suitable precursors.

Key Steps:

- Starting from 3-fluoropyridine derivatives with suitable functional groups (e.g., methyl or hydroxyl groups), electrophilic fluorination can be performed under mild conditions.

- The fluorinated intermediate is then oxidized or rearranged to form the ketone.

Reaction Conditions:

| Parameter | Details |

|---|---|

| Reagents | Selectfluor, pyridine derivatives |

| Solvent | Acetonitrile or dichloromethane |

| Temperature | 0°C to room temperature |

| Yield | Moderate to high, depending on substrate |

This method is supported by recent patents and literature on electrophilic fluorination of heterocycles.

Summary of Key Data and Discoveries

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Aryl-Substituted Difluoroacetamides

- 2-(4-(tert-Butyl)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one (5b) Features a bulky tert-butylphenyl group and a pyrrolidine amide linker.

- 2-(4-(Benzyloxy)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one (5c)

Heterocyclic Derivatives

- 2-Chloro-2,2-difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one (14)

Halogenated Derivatives

- 2-Bromo-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one (2g)

Physicochemical Properties

†Predicted based on structural analogs.

Spectral Data Comparisons

19F NMR Shifts :

HRMS :

Biological Activity

2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one, with the CAS number 1565418-08-7, is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and its structure features a fluorinated pyridine ring attached to a ketone group. The presence of fluorine atoms is known to influence the pharmacokinetic properties and biological interactions of compounds.

| Property | Value |

|---|---|

| CAS Number | 1565418-08-7 |

| Molecular Formula | CHFN |

| Molar Mass | 169.13 g/mol |

| Appearance | White solid |

Anticancer Activity

Recent studies have indicated that derivatives of fluorinated compounds often exhibit significant anticancer properties. For instance, a structure-activity relationship (SAR) analysis suggested that modifications in the substituents on the pyridine ring can enhance the compound's potency against various cancer cell lines.

A notable study reported that similar fluorinated compounds exhibited IC values in the nanomolar range against cancer cell lines such as KG1 and SNU16, indicating strong antiproliferative activity. While specific data for this compound is limited, the structural similarities suggest potential efficacy in this area .

Antimicrobial Activity

Fluorinated compounds have also been investigated for their antimicrobial properties. Research indicates that certain fluorinated derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine enhances the compound's ability to penetrate bacterial membranes .

Study on Anticancer Activity

In a recent study focusing on fluorinated pyridine derivatives, researchers synthesized multiple analogs and evaluated their anticancer activity. The study found that certain modifications led to enhanced activity against specific cancer cell lines, with IC values reported as low as 25 nM for some derivatives . Although direct data on this compound was not provided, its structural characteristics suggest it may exhibit similar or enhanced activities.

Study on Antimicrobial Properties

Another study explored the antimicrobial effects of various fluorinated compounds, including those with pyridine moieties. The results indicated that these compounds could inhibit bacterial growth effectively, with some exhibiting MIC values lower than standard antibiotics . This suggests that this compound may also possess antimicrobial properties worthy of further investigation.

Q & A

Q. What synthetic methodologies are commonly employed for 2,2-difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one?

The compound is synthesized via a difluorination/fragmentation process using α,α-difluoro-β-ketoesters or analogous precursors. For example, a one-pot reaction involving 2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-one derivatives (e.g., 4,4,4-trifluorobutane-1,3-dione) under optimized conditions yields difluoromethyl ketones. Purification typically employs flash column chromatography, with yields exceeding 85% in reported cases .

Q. How is the structure of this compound confirmed experimentally?

Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural validation. Key signals include:

- A triplet at δ ~6.3 ppm (¹H NMR, J ≈ 53–54 Hz) for the CHF₂ group.

- A carbonyl carbon resonance at δ ~180–190 ppm (¹³C NMR, t, J ≈ 25–26 Hz).

- Two fluorine atoms resonating at δ ~-121 to -122 ppm (¹⁹F NMR). High-resolution mass spectrometry (HRMS) further confirms the molecular formula (e.g., [M+Na]+ ion) .

Q. What stability assessments are recommended for this compound under laboratory conditions?

Stability is evaluated via:

- Thermogravimetric analysis (TGA) to assess thermal degradation.

- Long-term storage studies under inert atmospheres (N₂/Ar) at 4°C to prevent hydrolysis of the fluorinated groups.

- Monitoring by HPLC or NMR for decomposition products over time .

Advanced Research Questions

Q. How can crystallographic data resolve electronic effects of fluorine substituents?

Single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) is used to analyze bond lengths and angles. Fluorine’s high electron-withdrawing nature shortens C=O and C-F bonds, influencing molecular packing. Challenges include weak diffraction due to fluorine’s low electron density, requiring high-resolution data .

Q. What nucleophilic reactions are feasible at the carbonyl group, and how does fluorination influence reactivity?

The carbonyl group undergoes Grignard additions or hydride reductions , but fluorination reduces electrophilicity. For example, reaction with organozinc reagents proceeds slower than non-fluorinated analogs. Computational studies (DFT) reveal reduced LUMO energy at the carbonyl, quantified via Fukui indices .

Q. How can computational modeling predict biological activity?

Docking simulations (e.g., AutoDock Vina) compare the compound’s binding affinity with similar fluorinated ketones (e.g., pyridinyl or phenyl analogs). Pharmacophore models highlight the importance of fluorine’s electronegativity in target interactions (e.g., kinase inhibition) .

Q. What experimental strategies validate potential antimicrobial activity?

In vitro assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) include:

- Minimum inhibitory concentration (MIC) testing.

- Time-kill kinetics to assess bacteriostatic vs. bactericidal effects. Structural analogs with trifluoromethyl groups show enhanced activity due to improved membrane permeability .

Q. How do hydrogen-bonding patterns affect crystallization?

Graph set analysis (Etter’s rules) identifies recurring motifs (e.g., C=O···H-N or C-F···H-C interactions). Fluorine’s low polarizability limits strong H-bonds, favoring van der Waals-dominated packing. IR spectroscopy and Hirshfeld surface analysis quantify these interactions .

Q. How are stereoelectronic effects of fluorine atoms characterized spectroscopically?

¹⁹F NMR chemical shifts correlate with electron density changes. For example, adjacent fluorine atoms deshield the pyridinyl ring, shifting aromatic protons upfield. IR spectroscopy detects C-F stretching vibrations at ~1100–1200 cm⁻¹ .

Q. How to address contradictions in reported synthetic yields or reactivity?

Cross-validate results using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.